2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[1-[benzyl(methyl)amino]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-14(13(7-8-13)9-10-15)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
InChI Key |
YZJNYLPZFZQWRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of N-benzyl(methyl)aminoethanol intermediate
React benzyl chloride with ethanolamine under basic conditions to form 2-(N-benzyl)aminoethanol.
Subsequently, methylation of the amino group can be achieved using methyl iodide or methyl sulfate to yield the N-benzyl(methyl)aminoethanol intermediate.
Step 2: Cyclopropyl ring formation
The cyclopropane ring can be introduced by cyclopropanation of an alkene precursor bearing the N-benzyl(methyl)aminoethanol substituent.
Common cyclopropanation reagents include diazomethane or Simmons-Smith reagents (e.g., diiodomethane with zinc-copper couple).
Alternatively, starting from cyclopropyl-containing amino alcohols can simplify this step.
Step 3: Final purification
The crude product is purified by silica gel column chromatography using ethyl acetate and hexane or pentane mixtures.
Characterization is performed by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | Benzyl chloride, ethanolamine, base (e.g., triethylamine) | 0 to room temperature | 12 h | Formation of N-benzyl aminoethanol intermediate |
| 2 | Methyl iodide or methyl sulfate, base | 0 to room temperature | 6-12 h | Methylation of amino group |
| 3 | Cyclopropanation: Diazomethane or Simmons-Smith reagent | 0 to room temperature | 2-4 h | Formation of cyclopropyl ring |
| 4 | Purification: Column chromatography | Ambient | - | Use of ethyl acetate/hexane solvent system |
Analytical Data and Characterization
Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR spectra confirm the presence of benzyl, methylamino, cyclopropyl, and ethanol groups.
Mass Spectrometry (MS): Confirms molecular weight consistent with C14H21NO (molecular weight approximately 219.32 g/mol).
Thin Layer Chromatography (TLC): Used to monitor reaction progress.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| N-benzylation | Alkylation of aminoethanol with benzyl chloride | Benzyl chloride, ethanolamine, base | 0–25°C, 12 h | N-benzylaminoethanol intermediate |
| N-methylation | Methylation of amino group | Methyl iodide, base | 0–25°C, 6–12 h | N-benzyl(methyl)aminoethanol |
| Cyclopropanation | Formation of cyclopropyl ring | Diazomethane or Simmons-Smith reagents | 0–25°C, 2–4 h | Cyclopropyl substituted aminoethanol |
| Purification | Chromatographic separation | Silica gel, ethyl acetate/hexane | Ambient | Pure 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol |
Chemical Reactions Analysis
Types of Reactions
2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce various amines.
Scientific Research Applications
2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
Amino Group Variations
- Target Compound: The benzyl(methyl)amino group (tertiary amine) is expected to increase lipophilicity compared to the primary benzylamino group in 2-[1-(benzylamino)-2-methyl-cyclopropyl]ethanol . Tertiary amines often exhibit enhanced membrane permeability and reduced hydrogen-bonding capacity.
Cyclopropane Modifications
- The methyl group on the cyclopropane ring in 2-[1-(benzylamino)-2-methyl-cyclopropyl]ethanol introduces steric hindrance, which could affect conformational flexibility and target interactions compared to unmethylated analogs .
Functional Group Impact
- Ether vs. Amino: Benzyloxy-containing compounds (e.g., [1-[(Benzyloxy)methyl]cyclopropyl]methanol) lack amino groups, making them less likely to engage in acid-base interactions but more stable under oxidative conditions .
Physicochemical Properties
- Molecular Weight : All analogs fall within 192–222 g/mol, aligning with Lipinski’s rule for drug-likeness.
- Solubility: Ethanol groups enhance water solubility, whereas benzyl/fluorobenzyl substituents increase hydrophobicity.
Biological Activity
2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its use in pharmacology and medicinal chemistry. This article reviews the current knowledge regarding the biological activity of this compound, including its mechanism of action, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol is C12H17N and it features a cyclopropyl ring attached to a benzyl group via a methylamino linkage. The compound's structure is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 189.27 g/mol |
| IUPAC Name | 2-[1-(benzyl(methyl)amino)cyclopropyl]ethanol |
| CAS Number | [To be assigned] |
The biological activity of 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol is believed to be primarily mediated through its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopaminergic and serotonergic pathways, which are critical in the treatment of various psychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Neuroleptic Activity : Similar compounds have shown significant neuroleptic effects, suggesting potential utility in treating psychotic disorders .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the benzyl and cyclopropyl moieties can significantly impact the biological activity of the compound. For instance:
- Substituent Variations : Changes in the para position of the benzyl ring have been shown to enhance or diminish activity, with specific substituents occupying hydrophobic binding pockets that increase potency .
- Cyclopropyl Influence : The presence of the cyclopropyl group contributes to the overall conformation and electronic properties, which are crucial for receptor binding affinity.
Case Studies and Research Findings
- Neuroleptic Efficacy : In a comparative study, derivatives of benzamides that include similar structural features to 2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol exhibited enhanced neuroleptic activities compared to traditional antipsychotics like haloperidol. One derivative was reported to be up to 15 times more active than metoclopramide .
- Cytotoxicity Assessment : A study evaluating various synthetic analogs indicated that some compounds with similar structures showed promising cytotoxicity against L1210 cells, with effective doses around 0.3 μg/mL .
- Anti-inflammatory Activity : Research has shown that certain derivatives can inhibit key inflammatory pathways, demonstrating potential for treating conditions like rheumatoid arthritis or other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
